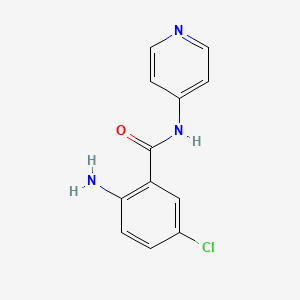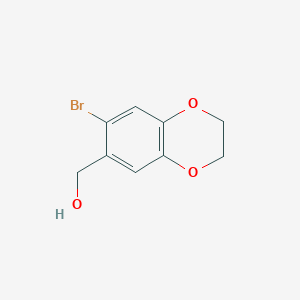
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Descripción general
Descripción
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, also known as Bromobenzenediol, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention due to its potential therapeutic applications in various fields of medicine.
Aplicaciones Científicas De Investigación
Synthetic Applications and Methodologies
The compound "(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol" is related to the class of benzodioxin derivatives which have been utilized in synthetic organic chemistry for constructing complex molecules. A study by Akbaba et al. (2010) details the total synthesis of a biologically active, naturally occurring compound starting from a related (3-bromo-4,5-dimethoxyphenyl)methanol. This synthesis showcases the utility of bromo-substituted benzodioxin derivatives in forming complex natural products through regioselective demethylation processes (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Antibacterial Applications
Research by Abbasi et al. (2022) highlights the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which demonstrated potent antibacterial activity. This study exemplifies the potential of benzodioxin derivatives in the development of new antibacterial agents, thereby contributing to the field of medicinal chemistry and pharmacology (Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Ali Shah, & Shahid, 2022).
Anticancer Activity
A significant application of benzodioxin derivatives is in the field of anticancer drug development. Conejo-García et al. (2011) synthesized a series of (RS)-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives, including benzodioxin analogs, and evaluated their anticancer activity against the human breast cancer cell line MCF-7. The study found that some compounds exhibited potent anticancer activity, indicating the potential of benzodioxin derivatives in cancer therapy (Conejo-García, García-Rubiño, Marchal, Núñez, Ramirez, Cimino, García, Aránega, Gallo, & Campos, 2011).
Anti-Diabetic Potentials
Another study by Abbasi et al. (2023) focused on synthesizing 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides to evaluate their anti-diabetic potentials. The compounds were tested for their α-glucosidase enzyme inhibitory activities, with some showing moderate activity. This highlights the potential application of benzodioxin derivatives in managing type-2 diabetes (Abbasi, Parveen, Rehman, Siddiqui, Irshad, Shah, & Ashraf, 2023).
Propiedades
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRZPSJDFOTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3305952.png)


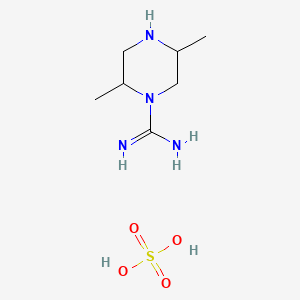
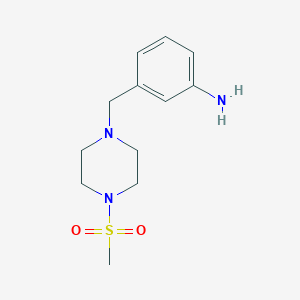
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3306000.png)
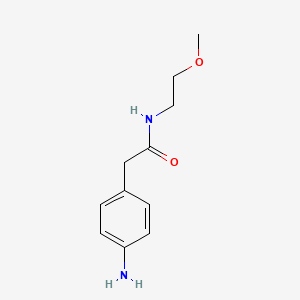
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
![{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B3306020.png)
![2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B3306021.png)
![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
